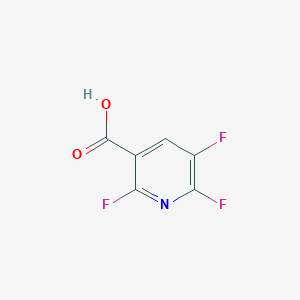

2,5,6-Trifluoronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trifluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLBDVQUNRNSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697129 | |

| Record name | 2,5,6-Trifluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773109-19-6 | |

| Record name | 2,5,6-Trifluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5,6-Trifluoronicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of drug candidates. Among the myriad of fluorinated building blocks, 2,5,6-Trifluoronicotinic acid, identified by its CAS number 773109-19-6 , has emerged as a compound of significant interest.[1] This guide provides a comprehensive technical overview of its core attributes, synthesis, and pivotal role in the development of novel therapeutics, grounded in established scientific principles and practical insights.

Core Properties and Structural Significance

This compound is a trifluorinated derivative of nicotinic acid, a niacin (vitamin B3) analog. Its unique substitution pattern profoundly influences its physicochemical and biological properties, making it a valuable synthon for drug discovery programs.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 773109-19-6 | ChemScene[1] |

| Molecular Formula | C₆H₂F₃NO₂ | ChemScene[1] |

| Molecular Weight | 177.08 g/mol | ChemScene[1] |

| Synonyms | 3-Pyridinecarboxylic acid, 2,5,6-trifluoro- | ChemScene[1] |

The presence of three fluorine atoms on the pyridine ring imparts several key characteristics:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to an increased in vivo half-life of drug candidates derived from this scaffold.

-

Modulation of Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Altered pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the pyridine nitrogen and the carboxylic acid, influencing the ionization state of the molecule at physiological pH. This can impact drug-receptor interactions and solubility.

-

Unique Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with biological targets, potentially increasing binding affinity and selectivity.

Strategic Synthesis of this compound

While specific, detailed synthetic protocols for this compound are not abundantly available in publicly accessible literature, its synthesis can be conceptualized based on established methods for preparing polyfluorinated pyridines. A plausible synthetic approach involves the fluorination of a suitably substituted pyridine precursor.

A general retrosynthetic analysis suggests that this compound could be prepared from a polychlorinated or brominated nicotinic acid derivative through halogen exchange (Halex) reactions.

Caption: Retrosynthetic analysis for this compound.

This approach leverages the progressive replacement of chloro or bromo substituents with fluorine using fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures, often in a polar aprotic solvent. The ester functionality serves as a protecting group for the carboxylic acid and can be readily hydrolyzed in a final step.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. The carboxylic acid moiety provides a convenient handle for derivatization, most commonly through amide bond formation.

Amide Coupling: A Gateway to Diverse Chemical Space

The formation of an amide bond between this compound and a primary or secondary amine is a cornerstone reaction for generating libraries of compounds for high-throughput screening. This reaction is typically facilitated by a variety of coupling reagents.

Caption: Workflow for amide coupling with this compound.

Field-Proven Insight: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered amines or acid-sensitive substrates. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often favored for their efficiency and ability to suppress racemization in chiral amines.[2]

Potential Therapeutic Targets

While specific drug candidates derived from this compound are not extensively documented in publicly available literature, the broader class of fluorinated nicotinic acid derivatives has shown promise in targeting a range of biological pathways. For instance, trifluoromethylnicotinic acid derivatives have been investigated as potential calcium channel inhibitors for cardiovascular conditions.[3] Furthermore, the pyridine scaffold is a common feature in molecules targeting kinases, G-protein coupled receptors (GPCRs), and various enzymes. The unique electronic properties of the 2,5,6-trifluorinated ring system can be exploited to fine-tune selectivity and potency against such targets.

Experimental Protocol: HATU-Mediated Amide Coupling

This section provides a detailed, step-by-step methodology for a representative amide coupling reaction using this compound. This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure the integrity of the final product.

Objective: To synthesize N-benzyl-2,5,6-trifluoronicotinamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

-

Dissolution: Dissolve the acid in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add HATU followed by DIPEA. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add benzylamine dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,5,6-trifluoronicotinamide.

-

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry).

Safety and Handling

As with all fluorinated organic compounds, appropriate safety precautions should be taken when handling this compound and its derivatives. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a valuable and strategically important building block for drug discovery and medicinal chemistry. Its unique trifluorination pattern offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. While the synthesis of this specific isomer presents its own set of challenges, the potential benefits in terms of enhanced metabolic stability, lipophilicity, and target binding affinity make it a compelling scaffold for the development of next-generation therapeutics. As synthetic methodologies continue to advance, the accessibility and application of this compound in innovative drug design are poised to expand.

References

2,5,6-Trifluoronicotinic acid physical properties

An In-Depth Technical Guide to the Physicochemical Characterization of 2,5,6-Trifluoronicotinic Acid

Introduction

This compound (CAS No. 773109-19-6) is a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The incorporation of fluorine atoms into the nicotinic acid scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application in drug design, reaction optimization, and formulation development.

This technical guide provides a comprehensive overview of the core physical properties of this compound. While specific experimental data for some properties are not widely published, this document outlines the authoritative computational data available and presents detailed, field-proven experimental protocols for their empirical determination. The narrative is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently handle, characterize, and utilize this versatile chemical entity.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, the pyridine ring, the carboxylic acid group, and the three fluorine substituents collectively define its identity.

Caption: Molecular structure of this compound.

The key physicochemical parameters for this compound are summarized below. It is important to note that while identifiers and calculated properties are established, some experimental values such as melting and boiling points are not yet reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 773109-19-6 | |

| Molecular Formula | C₆H₂F₃NO₂ | |

| Molecular Weight | 177.08 g/mol | |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | |

| Computed logP | 1.1971 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Acidity and Reactivity Insights: The Influence of Fluorine

The acidity of the carboxylic acid group is a paramount property, influencing solubility, reactivity, and biological interactions. The pKa of unsubstituted nicotinic acid is approximately 4.8. For this compound, a significantly lower pKa is anticipated due to the strong inductive electron-withdrawing effect of the three fluorine atoms. This effect stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the parent molecule.

An In-depth Technical Guide to 2,5,6-Trifluoronicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorination in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Within the vast landscape of fluorinated building blocks, fluorinated heterocyclic compounds, particularly pyridine derivatives, have emerged as privileged scaffolds in the development of novel therapeutics. This guide provides a comprehensive technical overview of 2,5,6-Trifluoronicotinic acid, a versatile and increasingly important building block for the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Structural Elucidation

This compound, with the CAS number 773109-19-6, is a trifluorinated derivative of nicotinic acid (Vitamin B3). Its chemical structure presents a unique combination of a carboxylic acid functional group and three fluorine atoms on the pyridine ring, offering multiple points for synthetic modification and influencing its electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 177.08 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General chemical supplier information |

| LogP | 1.1971 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis Strategies: A Hypothetical Approach Based on Analogs

Diagram 2: Hypothetical Synthesis Pathway

Caption: A plausible synthetic route to this compound.

A potential starting point could involve the cyclization of a highly fluorinated precursor. For instance, a reaction analogous to the Hantzsch pyridine synthesis, but with fluorinated building blocks, could be employed. Alternatively, a pre-formed pyridine ring could undergo direct fluorination, though this often presents challenges with regioselectivity and harsh reaction conditions.

A more likely and controllable approach would be the hydrolysis of the corresponding nitrile, 2,5,6-trifluoronicotinonitrile (CAS 870065-73-9).[2] This nitrile precursor could potentially be synthesized through a multi-step sequence starting from simpler fluorinated building blocks. The hydrolysis of the nitrile to the carboxylic acid is a standard transformation, typically achieved under acidic or basic conditions.

Experimental Protocol: Hypothetical Hydrolysis of 2,5,6-Trifluoronicotinonitrile

-

Disclaimer: This is a hypothetical protocol based on general chemical principles for nitrile hydrolysis and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5,6-trifluoronicotinonitrile (1.0 eq).

-

Hydrolysis: Add a solution of 50% (v/v) sulfuric acid in water.

-

Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Precipitation: The product, this compound, should precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. While specific experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the high degree of fluorination, the proton NMR spectrum is expected to be simple. A single signal for the proton at the 4-position of the pyridine ring would be anticipated. This signal would likely appear as a multiplet due to coupling with the adjacent fluorine atoms at the 5- and 3-positions (if present, though in this case it's a carboxylic acid group). The chemical shift would be in the downfield region typical for aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon atoms directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. Three distinct signals would be expected for the three non-equivalent fluorine atoms at the 2-, 5-, and 6-positions. The chemical shifts and coupling patterns (fluorine-fluorine and fluorine-proton couplings) would provide unambiguous confirmation of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-F stretching bands, which are typically strong and appear in the fingerprint region between 1000 and 1400 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations within the pyridine ring.

Mass Spectrometry (MS)

In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 177. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the sequential loss of fluorine atoms or HF.

Applications in Drug Discovery and Development

Fluorinated nicotinic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The trifluoromethyl group, in particular, is often incorporated to enhance the biological activity and pharmacokinetic properties of drug candidates. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The fluorine substituents can modulate the binding affinity and selectivity for the target kinase.

-

Antiviral Agents: Fluorinated nucleoside and non-nucleoside analogs have shown significant promise as antiviral drugs. The this compound moiety could be incorporated into novel antiviral compounds.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can facilitate the penetration of the blood-brain barrier, making this building block attractive for the development of drugs targeting CNS disorders.

The strategic placement of three fluorine atoms on the nicotinic acid core provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds and develop next-generation therapeutics.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: Based on safety data for similar compounds, it may cause skin and eye irritation.[3][4] Inhalation of dust should be avoided.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex, fluorinated molecules with potential applications in drug discovery. Its unique substitution pattern offers a strategic advantage for medicinal chemists seeking to optimize the properties of drug candidates. While detailed synthetic and spectroscopic data remain somewhat elusive in the public domain, the principles outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this intriguing molecule in the development of novel therapeutics.

References

- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5,6-Trifluoronicotinic acid molecular weight

An In-Depth Technical Guide to 2,5,6-Trifluoronicotinic Acid: Properties and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and the implications for synthetic chemistry. The guide will explore its significance as a versatile scaffold in medicinal chemistry, driven by the unique electronic properties imparted by its fluorine substituents. Furthermore, we will present an illustrative synthetic protocol for its application in amide bond formation, a cornerstone reaction in the development of novel therapeutics, and discuss the rationale behind the experimental design.

Core Molecular and Physicochemical Properties

This compound (CAS Number: 773109-19-6) is a pyridinecarboxylic acid derivative distinguished by the presence of three fluorine atoms on the pyridine ring. This substitution pattern significantly influences the molecule's reactivity, acidity, and metabolic stability, making it a valuable intermediate in the synthesis of complex chemical entities.[1] The strategic placement of fluorine can enhance pharmacological activity, improve bioavailability, or reduce the toxicity of a final drug compound.[1][2]

The precise molecular weight is fundamental for all stoichiometric calculations in synthetic protocols, ensuring accurate molar ratios of reactants and reagents for optimal reaction yield and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃NO₂ | [3] |

| Molecular Weight | 177.08 g/mol | [3] |

| CAS Number | 773109-19-6 | [3] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [3] |

| LogP | 1.1971 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

The Role of Fluorine in Nicotinic Acid Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties.[2][4] In the context of nicotinic acid derivatives, the trifluoro-substitution pattern seen in this compound offers several distinct advantages:

-

Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.

-

Altered Acidity (pKa): The strongly electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group. This can influence the compound's solubility, cell permeability, and binding interactions with biological targets.[4]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug candidate.

These unique characteristics make fluorinated pyridines, such as this compound, highly sought-after intermediates for synthesizing novel agrochemicals and pharmaceuticals.[5][6]

Synthetic Utility and Applications

This compound is primarily utilized as a versatile building block in multi-step organic synthesis. Its carboxylic acid handle provides a reactive site for a wide range of chemical transformations, most notably amide bond formation, which is fundamental to the construction of peptides, peptidomimetics, and a vast array of small molecule drugs.

The synthesis of complex pharmaceuticals often relies on the availability of such high-purity, functionalized intermediates.[1] For instance, the synthesis of the FDA-approved drug sotorasib, used for treating non-small cell lung cancer, begins with a related compound, 2,6-dichloro-5-fluoro-nicotinic acid, highlighting the critical role of these scaffolds in modern drug development.[4]

Below is a logical workflow for a common synthetic application of this compound.

Caption: Workflow for Amide Coupling using this compound.

Experimental Protocol: Amide Coupling

This section provides a detailed, step-by-step methodology for a representative amide coupling reaction. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Objective: To synthesize an N-aryl amide derivative from this compound and a representative amine (e.g., aniline).

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of the highly reactive activated ester intermediate that will be formed. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

Activation of Carboxylic Acid:

-

Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring at 0 °C (ice bath).

-

Stir the mixture at 0 °C for 20-30 minutes.

-

Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive activated ester. This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid. DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.

-

-

Amide Bond Formation:

-

Add the aniline (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Rationale: The amine acts as a nucleophile, attacking the activated carbonyl carbon to form the stable amide bond. A slight excess of the amine can help drive the reaction to completion.

-

-

Workup and Extraction:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

-

Rationale: The aqueous workup is a purification step to remove the water-soluble DMF solvent and reagents (like excess DIPEA and HATU byproducts).

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all traces of water is essential before final purification to ensure a pure, dry product.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

-

Rationale: This final step ensures the isolation of the desired amide product from any unreacted starting materials or non-polar side products. Spectroscopic analysis provides definitive proof of the molecular structure.

-

Conclusion

This compound is a high-value chemical intermediate whose utility in drug discovery and development cannot be overstated. Its precise molecular weight of 177.08 g/mol is the starting point for its synthetic application, while its trifluorinated structure provides a powerful tool for medicinal chemists to fine-tune the properties of next-generation therapeutics. The robust and predictable reactivity of its carboxylic acid group, particularly in amide bond formation, secures its place as a critical building block for creating novel compounds with enhanced pharmacological profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Solubility Profile of 2,5,6-Trifluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the physicochemical properties of novel compounds are the bedrock upon which successful research and development are built. Among these, solubility stands as a critical gatekeeper, dictating a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic or functional potential. This guide is dedicated to a comprehensive exploration of the solubility of 2,5,6-Trifluoronicotinic acid, a fluorinated pyridine derivative of significant interest.

While extensive experimental solubility data for this compound is not yet prevalent in publicly accessible literature, this guide will provide a robust framework for understanding its anticipated solubility characteristics. We will delve into the theoretical underpinnings of solubility, leverage data from structurally analogous compounds to inform our predictions, and present detailed, field-proven protocols for the empirical determination of its solubility profile. This document is designed not merely as a repository of information, but as a practical tool to empower researchers to confidently assess and utilize this compound in their work.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[1] For this compound, its molecular structure—a pyridine ring bearing a carboxylic acid group and three fluorine atoms—provides key insights into its expected solubility behavior.

The presence of the carboxylic acid group suggests the potential for hydrogen bonding with protic solvents, such as water and alcohols. However, the trifluorinated pyridine ring introduces a significant degree of lipophilicity. The calculated LogP value of 1.1971 for this compound indicates a greater preference for a non-polar environment over an aqueous one.[2]

Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid proton, which in turn affects its solubility in aqueous solutions of varying pH. In basic media, the deprotonation of the carboxylic acid to form a carboxylate salt is expected to significantly enhance aqueous solubility.

Predicted Solubility Profile

Based on the structural features of this compound and available data for analogous compounds, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The carboxylic acid group can engage in hydrogen bonding, but the fluorinated pyridine ring will limit extensive solubility, particularly in water. For a related compound, 2-Methyl-6-(trifluoromethyl)nicotinic acid, the water solubility is reported as 4.7 g/L at 25°C, indicating it is slightly soluble.[3][4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and have a polarity that can accommodate both the polar carboxylic acid and the less polar trifluorinated ring. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the carboxylic acid group is unlikely to be overcome by the non-polar nature of these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Slightly Soluble to Soluble | These solvents offer a balance of polarity that may accommodate the different moieties of the molecule. |

Experimental Determination of Solubility

The following protocols provide a systematic approach to qualitatively and quantitatively assess the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in a range of solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube or vial.

-

Add 0.5 mL of the chosen solvent in small portions.

-

After each addition, cap the container and vortex or shake vigorously for 30 seconds.

-

Visually inspect the mixture for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at this concentration.

-

If the solid remains, the compound is classified as sparingly soluble or insoluble.

-

This process can be systematically performed with a panel of solvents representing different classes (polar protic, polar aprotic, non-polar).[4]

Diagram of Qualitative Solubility Workflow:

References

Introduction: The Analytical Imperative for Fluorinated Heterocycles

An In-Depth Technical Guide to the Spectral Analysis of 2,5,6-Trifluoronicotinic Acid

This compound (C₆H₂F₃NO₂) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this specific molecule.

Our approach is grounded in first principles, explaining not just the data but the causality behind the experimental design. For researchers in drug development, understanding these analytical workflows is critical for advancing fluorinated compounds from discovery to clinical application.

Compound Profile

-

Systematic Name: 2,5,6-Trifluoropyridine-3-carboxylic acid

-

Molecular Formula: C₆H₂F₃NO₂

-

Molecular Weight: 177.08 g/mol [1]

-

CAS Number: 773109-19-6[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-faceted NMR analysis is required.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and experimental parameters is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analyte. Its high polarity readily dissolves the carboxylic acid, and its deuterium lock signal provides field stability.[2][3][4] Importantly, it allows for the observation of the acidic proton of the carboxyl group, which might be lost to exchange in solvents like D₂O. The presence of three fluorine atoms makes ¹⁹F NMR an indispensable technique, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.[5][6][7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Use an external reference standard like CFCl₃ (δ = 0 ppm) or an internal standard like hexafluorobenzene (HFB, δ = -164.9 ppm).[8]

-

-

Data Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Logical Workflow: NMR Spectroscopy

Caption: NMR analysis workflow for this compound.

Data Presentation: Expected NMR Spectral Data

The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar fluoropyridine compounds.[9][10][11]

Table 1: Predicted ¹H and ¹⁹F NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) | Assignment |

|---|---|---|---|---|

| ¹H | > 13.0 | Broad Singlet | - | COOH |

| ¹H | ~8.5 - 9.0 | Doublet of Doublets (dd) | J(H,F) | H-4 |

| ¹⁹F | -70 to -90 | Doublet of Doublets (dd) | J(F,F), J(F,H) | F-2 |

| ¹⁹F | -110 to -130 | Doublet of Doublets (dd) | J(F,F), J(F,F) | F-5 |

| ¹⁹F | -140 to -160 | Doublet of Doublets (dd) | J(F,F), J(F,F) | F-6 |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~165 | Doublet (d) | C-7 (COOH) |

| ~155 | Doublet of Doublets (ddd) | C-2 |

| ~120 | Singlet (s) | C-3 |

| ~130 | Doublet of Doublets (dd) | C-4 |

| ~150 | Doublet of Doublets (ddd) | C-5 |

| ~158 | Doublet of Doublets (ddd) | C-6 |

Scientist's Note: The exact chemical shifts and coupling constants are highly dependent on the solvent and concentration. The multiplicities for the carbon signals arise from one-bond and multi-bond couplings to fluorine (¹JCF, ²JCF, etc.), which are not removed by proton decoupling.[12] These complex splitting patterns are definitive proof of fluorine substitution at specific positions.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.

Expertise & Experience: Interpreting Vibrational Modes

For this compound, the IR spectrum is dominated by features from the carboxylic acid, the aromatic ring, and the C-F bonds. The O-H stretch of the carboxylic acid is typically very broad, spanning from 3300 to 2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids.[13] The carbonyl (C=O) stretch is a strong, sharp absorption, while the C-F stretches appear in the fingerprint region and provide definitive evidence of fluorination.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Logical Workflow: IR Spectroscopy

Caption: FTIR analysis workflow for functional group confirmation.

Data Presentation: Characteristic IR Absorptions

Table 3: Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3300 - 2500 | Strong, Broad | O-H stretch (from COOH, hydrogen-bonded)[13][14] |

| ~1710 | Strong, Sharp | C=O stretch (carbonyl of carboxylic acid)[14] |

| 1600 - 1450 | Medium | C=C and C=N aromatic ring stretches[15] |

| 1350 - 1000 | Strong | C-F stretches[16] |

| ~1300 | Medium | C-O stretch (from COOH)[13] |

| 950 - 910 | Medium, Broad | O-H bend (out-of-plane)[13] |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: Predicting Fragmentation

Electron Ionization (EI) is a common technique that imparts significant energy into the molecule, causing it to fragment in a predictable way.[17] The most intense peak in an EI spectrum is the base peak, which corresponds to the most stable fragment ion formed. The molecular ion peak (M⁺·) for this compound will appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (177.08).[1] Logical losses from this parent ion, such as the loss of a hydroxyl radical (·OH), a carboxyl group (·COOH), or a fluorine atom, can help confirm the structure.[18][19]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a coupled Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns for library matching.[17]

-

Mass Analysis: Scan a suitable m/z range (e.g., 40-250 amu) using a quadrupole or time-of-flight (TOF) analyzer. A high-resolution mass spectrometer (HRMS) is recommended to obtain an accurate mass measurement, which can confirm the elemental formula.

-

Data Analysis: Identify the molecular ion peak (M⁺·). Analyze the major fragment ions by calculating the mass differences from the molecular ion.

Logical Workflow: Mass Spectrometry

Caption: Mass spectrometry workflow for molecular weight and fragmentation analysis.

Data Presentation: Predicted Mass Spectrum Fragmentation

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z (Mass/Charge) | Proposed Identity | Inferred Neutral Loss |

|---|---|---|

| 177 | [C₆H₂F₃NO₂]⁺· | Molecular Ion (M⁺·) |

| 158 | [C₆H₂F₂NO₂]⁺· | ·F |

| 132 | [C₆H₂F₃N]⁺· | ·COOH |

| 104 | [C₅H₂F₂N]⁺· | ·COOH, CO |

Scientist's Note: The loss of the carboxyl group (·COOH, 45 Da) is a very common fragmentation pathway for aromatic carboxylic acids, often leading to a stable aryl cation.[19] The relative abundances of these fragments provide a unique fingerprint for the molecule.

Conclusion

The structural elucidation of this compound is a synergistic exercise requiring ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the analytical puzzle. NMR defines the precise connectivity and stereochemistry, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides substructural information through fragmentation. By following the robust, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently characterize this and other complex fluorinated molecules, ensuring the scientific integrity of their work.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. researchgate.net [researchgate.net]

- 17. uni-saarland.de [uni-saarland.de]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safe Handling of 2,5,6-Trifluoronicotinic Acid

Introduction: 2,5,6-Trifluoronicotinic acid (CAS No. 773109-19-6) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug development. Its trifluorinated pyridine scaffold offers unique electronic properties, metabolic stability, and binding capabilities, making it a sought-after intermediate in the synthesis of novel therapeutic agents. However, the same properties that make it valuable also necessitate a rigorous and well-understood approach to its handling and safety. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the foundational step in chemical safety. The key identifiers and properties of this compound are summarized below. Understanding these properties is crucial for predicting its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 773109-19-6 | [1] |

| Molecular Formula | C₆H₂F₃NO₂ | [1] |

| Molecular Weight | 177.08 g/mol | [1] |

| Synonyms | 3-Pyridinecarboxylic acid, 2,5,6-trifluoro- | [1] |

| Physical State | Solid (Assumed based on related compounds) | |

| Purity | ≥98% (Typical) | [1] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous material, warranting careful handling. The Globally Harmonized System (GHS) classifications provided by suppliers indicate significant acute toxicity.

GHS Classification

The primary hazards associated with this compound are acute toxicity via oral, dermal, and inhalation routes. The causality stems from its potential to interfere with biological processes upon absorption. Fluorinated organic acids can exhibit metabolic effects and systemic toxicity.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | [1] |

| Acute Toxicity, Dermal | GHS06 (Skull and Crossbones) | Danger | H311: Toxic in contact with skin | [1] |

| Acute Toxicity, Inhalation | GHS06 (Skull and Crossbones) | Danger | H331: Toxic if inhaled | [1] |

| Transport Classification | Class 6.1, Packing Group III | UN Number: 2811 (Toxic Solid, Organic, N.O.S.) | [1] |

Note: Many related fluorinated nicotinic acids also carry classifications for Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, H335)[2][3][4]. Due to the high acute toxicity of this compound, it must be assumed to be a skin, eye, and respiratory irritant.

Toxicological Rationale

While specific toxicological studies on this compound are not widely published, the high toxicity rating (GHS Category 3) necessitates that all routes of exposure be minimized. The presence of three fluorine atoms can significantly alter the acidity and lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes and exert toxic effects. The primary directive is to prevent any direct contact or inhalation.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory. The goal is to create a self-validating system where exposure is minimized by default.

Engineering Controls: The First Line of Defense

The causality for requiring robust engineering controls is the compound's "Toxic if Inhaled" (H331) classification. All manipulations of solid this compound must be performed in a way that prevents dust or aerosol generation in the open lab.

-

Chemical Fume Hood: All weighing and transfers of the solid, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is non-negotiable.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions, though this does not replace the need for a fume hood.[5]

Personal Protective Equipment (PPE): The Last Barrier

PPE must be selected to protect against the specific hazards of dermal absorption (H311) and potential eye/skin irritation.

-

Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[6][7]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron and sleeves are recommended.[7]

-

Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required for emergency situations or if engineering controls are not sufficient.

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling this compound. This process is designed to minimize exposure at every step.

Caption: Standard Laboratory Handling Workflow.

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can cause vigorous and potentially explosive reactions. Also, avoid strong bases and amines, as they can trigger exothermic neutralization or other reactions.[4][8]

-

Hazardous Decomposition: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4][6][9]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical due to the compound's toxicity.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet or container label to the medical personnel.[2]

Spill Response Protocol

For any spill, the primary objective is to isolate the area, protect personnel, and prevent the spread of contamination.

Caption: Spill Response Decision Tree.

Section 6: Disposal Considerations

As a halogenated, toxic organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

-

Waste Management: Do not dispose of this chemical in drains or the general trash.

-

Procedure: Collect waste material in a clearly labeled, sealed container. Disposal must be handled by a licensed hazardous waste disposal company.[11] Incineration in a facility equipped with an afterburner and scrubber is the preferred method for complete destruction.[11]

-

Regulatory Compliance: Always consult and comply with all local, regional, and national hazardous waste regulations to ensure proper classification and disposal.[7][8]

References

- 1. chemscene.com [chemscene.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.ie [fishersci.ie]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. synquestlabs.com [synquestlabs.com]

Commercial Availability and Technical Profile of 2,5,6-Trifluoronicotinic Acid: A Guide for Researchers

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of drug candidates. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the myriad of fluorinated building blocks, fluorinated nicotinic acid derivatives have emerged as particularly valuable synthons for the development of novel therapeutics. This guide provides an in-depth technical overview of 2,5,6-Trifluoronicotinic acid, a key intermediate, focusing on its commercial availability, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, identified by the CAS number 773109-19-6, possesses the molecular formula C₆H₂F₃NO₂ and a molecular weight of approximately 177.08 g/mol .[2] The presence of three electron-withdrawing fluorine atoms on the pyridine ring significantly impacts its chemical reactivity and physical properties, rendering it a valuable building block for creating more complex molecules.

| Property | Value | Source |

| CAS Number | 773109-19-6 | ChemScene[2] |

| Molecular Formula | C₆H₂F₃NO₂ | ChemScene[2] |

| Molecular Weight | 177.08 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene[2] |

| LogP | 1.1971 | ChemScene[2] |

Commercial Availability: Sourcing and Procurement

This compound is commercially available from a number of specialized chemical suppliers that cater to the research and development sector. These suppliers typically offer the compound in various purities and quantities, suitable for laboratory-scale synthesis and preliminary studies.

Key Suppliers:

-

ChemScene: Offers this compound with a purity of ≥98%.[2] They provide services ranging from custom synthesis to commercial production.[2]

-

Other Potential Vendors: While a direct link for purchase was not found for all, several vendors specialize in fluorinated building blocks and may offer this compound upon request or as part of their extended catalog. Researchers are encouraged to inquire with suppliers of related fluorinated nicotinic acid derivatives.

Procurement Workflow:

The following diagram illustrates a typical workflow for procuring this compound for a research project.

Caption: A streamlined workflow for the procurement of this compound.

Synthetic Strategies: A Technical Overview

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its synthesis can be inferred from established methods for preparing related fluorinated pyridine derivatives. A common approach involves the selective fluorination of a suitably substituted pyridine precursor.

One plausible synthetic pathway could involve the de novo construction of the pyridine ring from fluorinated acyclic precursors. Alternatively, a multi-step synthesis starting from a commercially available, less-fluorinated nicotinic acid derivative could be employed, involving sequential halogen exchange (Halex) reactions or electrophilic fluorination.

For instance, the synthesis of 6-(Trifluoromethyl)nicotinic acid often starts from 2-chloro-6-(trifluoromethyl)nicotinic acid, which undergoes catalytic hydrogenation to remove the chlorine atom.[3] A similar reductive dehalogenation approach could be envisioned as a step in the synthesis of this compound from a polychlorinated or polybrominated fluoronicotinic acid precursor.

Illustrative Synthetic Step: Catalytic Hydrogenation

This protocol is adapted from the synthesis of a related compound and illustrates a key chemical transformation in this field.

-

Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer, thermometer, and three-way cock, charge 10 g (0.044 mol) of the chlorinated precursor and 50 mL of methanol.[3]

-

Base Addition: Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.[3]

-

Catalyst Introduction: After purging the system with nitrogen, introduce 1.0 g of 5%-Pd/C catalyst.[3]

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen and connect a balloon filled with hydrogen.[3]

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the disappearance of the starting material by liquid chromatography.[3]

-

Work-up: Upon completion, evaporate the methanol. Dissolve the residue in 100 mL of water.

-

Crystallization: Cool the solution to approximately 15°C and add concentrated hydrochloric acid dropwise to induce crystallization.[3]

-

Isolation: After aging for about one hour at the same temperature, filter the product, wash the cake with cold water, and dry.[3]

Caption: A generalized workflow for the synthesis of a fluorinated nicotinic acid via catalytic hydrogenation.

Applications in Drug Discovery and Beyond

Fluorinated nicotinic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and bioavailability.[4]

-

Pharmaceutical Intermediates: this compound and its analogs serve as key building blocks for more complex active pharmaceutical ingredients (APIs). Their unique substitution pattern allows for diverse chemical modifications to explore structure-activity relationships (SAR). For example, derivatives of fluoronicotinic acid have been investigated for their potential in treating cancer.[5]

-

Agrochemicals: The trifluoromethylpyridine moiety is a common feature in modern pesticides and herbicides due to its ability to confer potent biological activity.

-

Positron Emission Tomography (PET) Imaging: Fluorine-18 labeled nicotinic acid derivatives are used as prosthetic groups for the efficient labeling of biomolecules for PET imaging, a critical tool in diagnostics and drug development.[6]

The incorporation of a trifluoromethyl group can significantly alter the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can be fine-tuned for optimal interaction with biological targets.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and commercially accessible building block for researchers engaged in drug discovery and the synthesis of novel chemical entities. Its unique trifluorinated pyridine core offers a versatile platform for the development of compounds with enhanced pharmacological properties. A thorough understanding of its commercial availability, synthetic accessibility, and safe handling is crucial for its effective utilization in research and development.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2,5,6-Trifluoronicotinic Acid: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway to 2,5,6-trifluoronicotinic acid, a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is strategically divided into two key stages: the preparation of the crucial intermediate, 2,5,6-trichloronicotinic acid, from a readily available pyridine precursor, followed by a halogen exchange (Halex) reaction to afford the final trifluorinated product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles to ensure scientific integrity and reproducibility.

Introduction

Fluorinated organic molecules play a pivotal role in modern chemistry, with applications spanning from pharmaceuticals to advanced materials. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated heterocycles particularly sought after. Among these, fluorinated nicotinic acid derivatives are of significant interest. This guide focuses on the synthesis of this compound, a trifluorinated pyridine carboxylic acid with potential for a wide range of applications.

The synthetic approach detailed herein is a two-part strategy that leverages a polychlorinated intermediate. This methodology is often preferred for the synthesis of polyfluorinated aromatic compounds due to the challenges associated with direct, regioselective polyfluorination.

Part I: Synthesis of the Key Intermediate: 2,5,6-Trichloronicotinic Acid

The synthesis of this compound logically commences with the preparation of its chlorinated analog, 2,5,6-trichloronicotinic acid. This intermediate is accessed through a two-step process involving the perchlorination of a suitable pyridine precursor followed by the oxidation of a methyl group to a carboxylic acid.

Strategic Rationale

The decision to utilize a polychlorinated precursor is grounded in the well-established efficacy of halogen exchange reactions for the introduction of fluorine into electron-deficient aromatic systems. The chlorine atoms in the 2 and 6 positions of the pyridine ring are particularly activated towards nucleophilic aromatic substitution, making them ideal leaving groups for the incoming fluoride ions.

Proposed Synthetic Pathway

The synthesis of 2,5,6-trichloronicotinic acid can be envisioned to proceed from 3-picoline (3-methylpyridine) as depicted in the following workflow:

Figure 1: Proposed synthetic route to 2,5,6-trichloronicotinic acid from 3-picoline.

Detailed Experimental Protocol

Step 1: Vapor-Phase Chlorination of 3-Picoline to 2,5,6-Trichloro-3-methylpyridine

This procedure is based on established methods for the gas-phase chlorination of pyridine derivatives.

-

Materials:

-

3-Picoline

-

Chlorine gas

-

Nitrogen gas (carrier)

-

Catalyst (e.g., activated carbon on attapulgite)[1]

-

-

Apparatus:

-

High-temperature tube furnace reactor

-

Vaporizer for 3-picoline

-

Gas flow controllers

-

Condensation trap

-

Scrubber system for unreacted chlorine and HCl

-

-

Procedure:

-

The reactor is packed with the catalyst and purged with nitrogen gas.

-

The reactor is heated to a reaction temperature of 350-400°C.

-

A stream of 3-picoline is vaporized and introduced into the reactor along with a controlled flow of chlorine gas and nitrogen.

-

The gaseous product stream is passed through a condensation trap to collect the chlorinated pyridines.

-

Unreacted chlorine and hydrogen chloride byproduct are neutralized in a scrubber system.

-

The collected crude product is purified by fractional distillation under reduced pressure to isolate 2,5,6-trichloro-3-methylpyridine.

-

Step 2: Oxidation of 2,5,6-Trichloro-3-methylpyridine to 2,5,6-Trichloronicotinic Acid

The oxidation of the methyl group to a carboxylic acid is a standard transformation.

-

Materials:

-

2,5,6-Trichloro-3-methylpyridine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (if using acidic conditions)

-

Sodium hydroxide (for work-up)

-

Hydrochloric acid (for work-up)

-

-

Procedure:

-

2,5,6-Trichloro-3-methylpyridine is suspended in an aqueous solution.

-

Potassium permanganate is added portion-wise while monitoring the temperature. The reaction is typically heated to reflux to drive it to completion.

-

After the reaction is complete (indicated by the disappearance of the purple color of permanganate), the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with hydrochloric acid to precipitate the 2,5,6-trichloronicotinic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Part II: Halogen Exchange Fluorination to this compound

The conversion of 2,5,6-trichloronicotinic acid to its trifluorinated counterpart is achieved through a halogen exchange (Halex) reaction. This nucleophilic aromatic substitution is a cornerstone of industrial fluorination chemistry.[2]

The Halex Reaction: A Mechanistic Overview

The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, along with the other halogen substituents, activates the carbon atoms bonded to chlorine towards attack by a nucleophile, in this case, the fluoride ion.

Figure 2: Simplified mechanism of the Halex reaction for the synthesis of this compound.

Detailed Experimental Protocol

-

Materials:

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, 2,5,6-trichloronicotinic acid is dissolved in the chosen aprotic polar solvent.

-

Spray-dried potassium fluoride (a stoichiometric excess is typically used) and the phase-transfer catalyst are added to the solution.

-

The reaction mixture is heated to a temperature typically in the range of 150-220°C. The progress of the reaction should be monitored by a suitable analytical technique such as GC-MS or ¹⁹F NMR.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified, for example, by recrystallization or column chromatography.

-

Self-Validation and Trustworthiness

To ensure the integrity of the synthesis, it is crucial to characterize the intermediates and the final product thoroughly. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and melting point analysis should be employed. Monitoring the disappearance of the starting material and the appearance of the product during the reaction provides a real-time validation of the process.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Expected Outcome |

| 1 | 3-Picoline | Cl₂, Catalyst | Gas Phase | 350-400°C | 2,5,6-Trichloro-3-methylpyridine |

| 2 | 2,5,6-Trichloro-3-methylpyridine | KMnO₄ | Water | Reflux | 2,5,6-Trichloronicotinic Acid |

| 3 | 2,5,6-Trichloronicotinic Acid | KF | DMF or Sulfolane | 150-220°C | This compound |

Conclusion

The synthesis of this compound from a pyridine precursor, as outlined in this technical guide, represents a robust and scientifically sound approach for accessing this valuable fluorinated building block. The two-stage strategy, involving the preparation of a trichlorinated intermediate followed by a halogen exchange reaction, offers a reliable pathway for researchers in the fields of medicinal chemistry and agrochemical development. The detailed protocols and mechanistic insights provided herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Methodological & Application

Synthetic Routes to 2,5,6-Trifluoronicotinic Acid Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Trifluorinated Nicotinic Acids

2,5,6-Trifluoronicotinic acid and its derivatives are highly sought-after building blocks in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms into the pyridine ring can dramatically alter the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. This guide provides a comprehensive overview of the synthetic strategies for accessing these valuable compounds, with a focus on practical, step-by-step protocols and the underlying chemical principles.

The primary challenge in the synthesis of this compound lies in the selective introduction of three fluorine atoms onto the pyridine core. The most established and industrially relevant method for achieving this is through a halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr). This process typically involves the displacement of chloride ions from a polychlorinated nicotinic acid precursor with fluoride ions.[1][2][3]

Strategic Overview: A Multi-Step Approach

A robust and scalable synthesis of this compound is best approached through a multi-step sequence, commencing with a readily available pyridine derivative. The overall strategy involves the initial construction of a polychlorinated nicotinic acid scaffold, followed by a carefully controlled halogen exchange reaction to introduce the desired fluorine atoms.

References

The Strategic Integration of 2,5,6-Trifluoronicotinic Acid in Modern Medicinal Chemistry: Applications and Protocols

Introduction: The Growing Prominence of Fluorinated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of therapeutic candidates. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity, make fluorinated building blocks highly sought after.[1] Among these, fluorinated pyridine derivatives have emerged as pivotal structures in the design of novel therapeutics. This guide focuses on a particularly valuable, yet underexplored, building block: 2,5,6-Trifluoronicotinic acid .

With its trifluoro-substituted pyridine core, this compound (CAS 773109-19-6) presents a unique combination of electronic and steric properties. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of both the pyridine ring and the carboxylic acid moiety, offering medicinal chemists a versatile tool for molecular design and synthesis. This document provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its utilization in key synthetic transformations.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of a building block is paramount to its effective application. The table below summarizes key computed physicochemical parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃NO₂ | [2] |